molecular formula C9H10BrF3N2O B7904981 3-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine

3-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B7904981
M. Wt: 299.09 g/mol
InChI Key: XJMJNOZOZQSUND-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 3rd position, a methoxyethyl group at the nitrogen atom, and a trifluoromethyl group at the 5th position of the pyridine ring. These structural features contribute to its unique chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyridine derivative followed by the introduction of the methoxyethyl group and the trifluoromethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the bromine, methoxyethyl, and trifluoromethyl groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and effects on biological systems are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(2-methoxyethyl)pyridin-2-amine: Lacks the trifluoromethyl group.

    5-(Trifluoromethyl)-N-(2-methoxyethyl)pyridin-2-amine: Lacks the bromine atom.

    3-Bromo-5-(trifluoromethyl)pyridin-2-amine: Lacks the methoxyethyl group.

Uniqueness

The unique combination of the bromine, methoxyethyl, and trifluoromethyl groups in 3-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine distinguishes it from similar compounds

Properties

IUPAC Name

3-bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF3N2O/c1-16-3-2-14-8-7(10)4-6(5-15-8)9(11,12)13/h4-5H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMJNOZOZQSUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=N1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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